2-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features both benzimidazole and isoindole moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step reactions. One common method involves the condensation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzimidazole or isoindole rings.
Scientific Research Applications
2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(4-Aminophenyl)benzimidazole
- 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
Uniqueness
2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to the combination of benzimidazole and isoindole moieties in its structure
Properties
Molecular Formula |
C21H12N4O4 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C21H12N4O4/c26-20-15-10-9-14(25(28)29)11-16(15)21(27)24(20)13-7-5-12(6-8-13)19-22-17-3-1-2-4-18(17)23-19/h1-11H,(H,22,23) |
InChI Key |
ZVNMBWQHVNGUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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